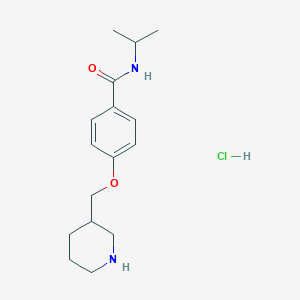![molecular formula C10H22N2O2S B1426824 {1-[1-(Ethanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine CAS No. 1340043-76-6](/img/structure/B1426824.png)
{1-[1-(Ethanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine
Übersicht
Beschreibung
{1-[1-(Ethanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine is a chemical compound with the molecular formula C10H22N2O2S and a molecular weight of 234.36 g/mol . It is characterized by the presence of an ethanesulfonyl group attached to a piperidine ring, which is further connected to an ethyl group and a methylamine moiety
Vorbereitungsmethoden
The synthesis of {1-[1-(Ethanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine typically involves the reaction of piperidine derivatives with ethanesulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The resulting intermediate is then reacted with ethylamine and methylamine to form the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Analyse Chemischer Reaktionen
{1-[1-(Ethanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include sulfoxides, sulfones, and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
{1-[1-(Ethanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of {1-[1-(Ethanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors . The ethanesulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity . Additionally, the piperidine ring can interact with receptor sites, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific target and context of use .
Vergleich Mit ähnlichen Verbindungen
{1-[1-(Ethanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine can be compared with other similar compounds, such as:
{1-[1-(Methanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine: This compound has a methanesulfonyl group instead of an ethanesulfonyl group, which may result in different reactivity and biological activity.
{1-[1-(Propylsulfonyl)piperidin-4-yl]ethyl}(methyl)amine: The presence of a propylsulfonyl group can lead to variations in solubility and interaction with molecular targets.
{1-[1-(Butanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine: This compound has a butanesulfonyl group, which may affect its chemical and biological properties compared to the ethanesulfonyl derivative.
Eigenschaften
IUPAC Name |
1-(1-ethylsulfonylpiperidin-4-yl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2S/c1-4-15(13,14)12-7-5-10(6-8-12)9(2)11-3/h9-11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLQQIZRPNSJAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4,5,5-Tetramethyl-2-[4-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1426742.png)
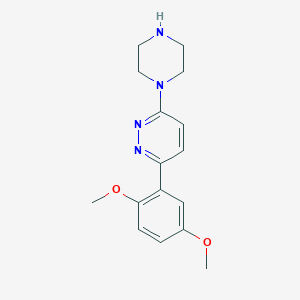
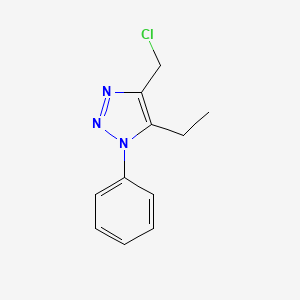

![4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B1426746.png)
![4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1426747.png)
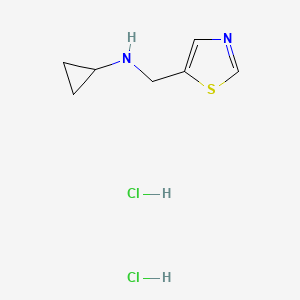

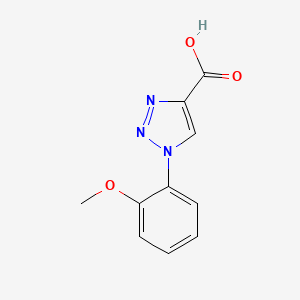
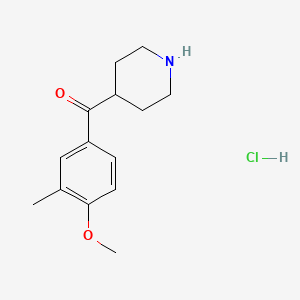

![Methyl 3-amino-6-chlorothieno[2,3-b]1,8-naphthyridine-2-carboxylate](/img/structure/B1426758.png)
